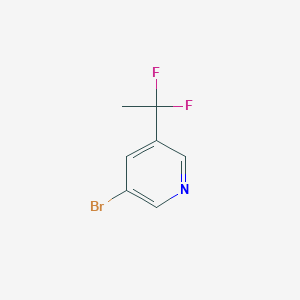

3-Bromo-5-(1,1-difluoroethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-7(9,10)5-2-6(8)4-11-3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDYQJPECGZSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287591 | |

| Record name | 3-Bromo-5-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108724-32-8 | |

| Record name | 3-Bromo-5-(1,1-difluoroethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108724-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(1,1-difluoroethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Modern Building Block for Complex Synthesis

An In-depth Technical Guide to 3-Bromo-5-(1,1-difluoroethyl)pyridine

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and the use of versatile heterocyclic scaffolds are paramount. This compound has emerged as a significant building block, embodying the convergence of these critical design elements. This guide offers a detailed examination of its chemical properties, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage its unique characteristics.

The molecule's structure is a deliberate combination of three key functional components:

-

A Pyridine Core: A foundational six-membered nitrogen-containing heterocycle, prevalent in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems.[1]

-

A Bromine Handle: Positioned at the 3-position, the bromine atom serves as a highly effective and versatile reactive site. It is an excellent leaving group, making the molecule an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.[2][3]

-

A 1,1-Difluoroethyl Moiety: This geminal difluoro group imparts profound effects on the molecule's electronic and pharmacokinetic properties. The strong electron-withdrawing nature of the fluorine atoms modulates the reactivity of the pyridine ring and can enhance metabolic stability, lipophilicity, and binding affinity when incorporated into larger drug candidates.[2]

This guide will deconstruct the physicochemical properties, spectral signatures, and synthetic utility of this compound, providing a comprehensive resource for its application in advanced chemical synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and characterization.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 1108724-32-8 | [4][5] |

| Molecular Formula | C₇H₆BrF₂N | [4][6] |

| Molecular Weight | 222.03 g/mol | [4][5] |

| MDL Number | MFCD18254770 | [4] |

| SMILES | CC(C1=CC(=CN=C1)Br)(F)F | [4][6] |

| InChIKey | WHDYQJPECGZSLP-UHFFFAOYSA-N | [6] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are proprietary to chemical suppliers, the expected characteristics can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the difluoroethyl group. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern.

-

¹³C NMR: The carbon NMR would display signals for the five unique carbon atoms of the pyridine ring and the two carbons of the difluoroethyl substituent. The carbon attached to the fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks).

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-F bonds, C=N and C=C stretching of the pyridine ring, and C-H bonds.

Vendors like ChemicalBook and BLD Pharm provide access to experimental spectra, including ¹H NMR, IR, and MS, for verification purposes.[4][7]

Synthesis and Reactivity: A Chemist's Perspective

The utility of this compound lies in its predictable and versatile reactivity, which is governed by the interplay of its functional groups.

Synthetic Pathways

While specific, detailed synthetic procedures for this exact compound are proprietary, the synthesis of substituted pyridines is well-established. A plausible general approach involves the difluoromethylation or difluoroethylation of a pre-functionalized pyridine ring. For instance, methods using reagents like ethyl bromodifluoroacetate can achieve N-difluoromethylation of pyridines, which can be extended to C-functionalization under appropriate conditions.[8]

The following workflow illustrates a generalized concept for creating functionalized pyridines.

Caption: Generalized synthetic workflow for functionalized pyridines.

Core Reactivity

The reactivity of the molecule is centered on the electron-deficient nature of the pyridine ring and the presence of the bromine atom. The difluoroethyl group acts as a strong electron-withdrawing group, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic attack.

The primary modes of reactivity are:

-

Cross-Coupling Reactions: The C-Br bond is the most reactive site for synthetic transformations. It readily participates in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new C-C, C-N, and C-O bonds. This is the most powerful application of this building block.[2][3]

-

Nucleophilic Aromatic Substitution (SₙAr): While less common for bromopyridines compared to their chloro- or fluoro-analogs, the positions ortho and para to the nitrogen (C2, C4, C6) are susceptible to attack by strong nucleophiles, a reactivity pattern enhanced by the electron-withdrawing substituent.

-

N-functionalization: The lone pair of electrons on the pyridine nitrogen allows for reactions typical of tertiary amines, such as protonation, alkylation, and N-oxide formation.

Caption: Reactivity map of this compound.

Applications in Research and Drug Development

Halogenated and fluorinated pyridines are classified as "privileged scaffolds" in medicinal chemistry.[1][2] this compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate used in the synthesis of more complex target molecules.

-

Scaffold for Drug Candidates: The pyridine core is present in numerous approved drugs. By using this building block, medicinal chemists can readily synthesize libraries of novel compounds for screening. The bromine atom provides a convenient point for diversification, allowing for the exploration of a wide chemical space around the core scaffold.[3]

-

Modulation of Pharmacokinetic Properties: The introduction of the difluoroethyl group is a strategic move to fine-tune the properties of a lead compound. Fluorine can block sites of metabolism, thereby increasing a drug's half-life. It also modulates lipophilicity (logP), which affects absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and a potential hydrogen bond acceptor site (the nitrogen atom) to enhance target binding.[1]

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general hazards for bromopyridines include:

-

Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9][10]

-

Irritation: Causes skin irritation and serious eye irritation/damage.[10] May cause respiratory irritation.[10][11]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, often under an inert atmosphere as recommended.[4][10]

Conclusion

This compound stands as a testament to modern molecular design. It is a highly functionalized building block that provides chemists with a powerful tool for the efficient synthesis of complex molecules. The strategic placement of a reactive bromine handle and a property-modulating difluoroethyl group on a biologically relevant pyridine scaffold makes it an invaluable intermediate in the pursuit of new therapeutics and advanced materials. Understanding its core chemical properties, reactivity, and safe handling is the first step toward unlocking its full synthetic potential.

References

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1108724-32-8|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]

- 7. 3-Bromo-5-(1,1-difluoro-ethyl)-pyridine(1108724-32-8) 1H NMR spectrum [chemicalbook.com]

- 8. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. capotchem.com [capotchem.com]

3-Bromo-5-(1,1-difluoroethyl)pyridine molecular weight and formula

An In-depth Technical Guide to 3-Bromo-5-(1,1-difluoroethyl)pyridine: Properties, Synthesis, and Applications for Advanced Research

Introduction

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount to innovation. Among the vast arsenal of chemical scaffolds, halogenated pyridines have emerged as exceptionally valuable intermediates. This guide focuses on a specific, highly functionalized example: this compound. This compound is a trifecta of desirable chemical motifs: a biologically relevant pyridine core, a synthetically versatile bromine handle, and a metabolically robust 1,1-difluoroethyl group.

This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the compound's core properties, explores the scientific rationale for its utility, details its reactivity in key synthetic transformations, and outlines its potential applications. The insights herein are designed to empower scientists to leverage this potent building block in the creation of novel, high-impact molecules.

Core Compound Identification and Physicochemical Properties

Precise identification and an understanding of a compound's physicochemical properties are the foundation of any research endeavor. This compound is a distinct chemical entity with the properties summarized below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₇H₆BrF₂N | [1][2][3][4] |

| Molecular Weight | 222.03 g/mol | [1][2][3][4] |

| CAS Number | 1108724-32-8 | [1][2][3] |

| Canonical SMILES | CC(C1=CN=CC(Br)=C1)(F)F | [1][2][5] |

| InChIKey | WHDYQJPECGZSLP-UHFFFAOYSA-N | [3][5] |

| Predicted TPSA | 12.89 Ų | [1] |

| Predicted LogP | 2.9558 | [1] |

The Scientific Rationale: Deconstructing the Molecular Architecture

The utility of this compound is not accidental; it is a product of deliberate chemical design. Each component of its structure serves a distinct and valuable purpose in the context of synthetic and medicinal chemistry.

The Pyridine Scaffold: A Privileged Heterocycle

The pyridine ring is a ubiquitous feature in pharmaceuticals and bioactive compounds.[6] Its nitrogen atom can act as a hydrogen bond acceptor and provides a handle to modulate aqueous solubility and pharmacokinetic properties. The aromatic system itself can engage in π-stacking interactions with biological targets. The pyridone substructure, closely related to pyridine, is also recognized as a "privileged scaffold" in drug discovery, often used as a bioisostere for phenyl or other heterocyclic rings.[7]

The Bromo Substituent: A Gateway to Complexity

The bromine atom at the 3-position is the molecule's primary synthetic handle. As an excellent leaving group, it makes the compound an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions.[6] These reactions are the cornerstones of modern organic synthesis, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds. This allows chemists to couple the pyridine core to other complex fragments, rapidly building diverse molecular libraries for screening and optimization.

The 1,1-Difluoroethyl Moiety: A Tool for Metabolic Tuning

The introduction of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability and modulating physicochemical properties. The 1,1-difluoroethyl group (a gem-difluoro moiety) is particularly significant for several reasons:

-

Metabolic Blockade: The C-F bond is exceptionally strong. The fluorine atoms shield the adjacent methyl group from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.

-

Lipophilicity and Binding: Fluorine is highly electronegative but minimally increases molecular size, allowing it to serve as a bioisostere for a hydrogen atom while drastically altering local electronics. This can enhance binding affinity to target proteins and modulate properties like membrane permeability.

-

pKa Modulation: The strong electron-withdrawing nature of the difluoroethyl group can lower the pKa of the pyridine nitrogen, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility, absorption, and target engagement.

Synthesis and Reactivity Profile

Understanding the synthesis of and subsequent reactions with this compound is critical for its practical application.

Illustrative Synthetic Pathway

While multiple synthetic routes are possible, a general strategy involves the functionalization of a pre-formed pyridine ring. The following diagram illustrates a conceptual pathway for the synthesis of such building blocks.

Caption: Conceptual synthetic workflow for this compound.

Key Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a substrate in cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between the pyridine ring and a boronic acid derivative, is a flagship example.

This protocol describes a representative Suzuki-Miyaura reaction.

Objective: To couple this compound with phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst, which is formed in situ. The aqueous base is required for the transmetalation step of the catalytic cycle.

-

-

Reaction Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Rationale: Heat is required to overcome the activation energy for the various steps in the catalytic cycle, including oxidative addition and reductive elimination.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product, 5-(1,1-difluoroethyl)-3-phenylpyridine.

The following diagram outlines the catalytic cycle for this transformation.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed tool for molecular innovation. Its architecture provides a stable, biologically relevant core that can be readily elaborated into complex structures via its bromine handle. The difluoroethyl group offers a proven method for enhancing the drug-like properties of a final compound, particularly its metabolic stability. For research teams engaged in the synthesis of novel pharmaceuticals, agrochemicals, or functional materials, this building block represents a powerful and versatile starting point for accelerating discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. 1108724-32-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-Bromo-5-(1,1-difluoro-ethyl)-pyridine | 1108724-32-8 [chemicalbook.com]

- 5. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]

- 6. nbinno.com [nbinno.com]

- 7. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-(1,1-difluoroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 3-Bromo-5-(1,1-difluoroethyl)pyridine. This document is intended to serve as a technical resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science, where halogenated pyridines are of significant interest.

Introduction

This compound is a substituted pyridine derivative. The presence of a bromine atom and a difluoroethyl group on the pyridine ring imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis. Understanding its physical properties is paramount for its effective use in designing and synthesizing novel molecules with desired biological activities or material characteristics.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is to ascertain its molecular structure and identity.

-

Chemical Name: this compound

-

CAS Number: 1108724-32-8[1]

-

Molecular Formula: C₇H₆BrF₂N[2]

-

Molecular Weight: 222.03 g/mol [2]

The structure of this compound, characterized by a pyridine ring substituted with a bromine atom at the 3-position and a 1,1-difluoroethyl group at the 5-position, is depicted below.

References

An In-depth Technical Guide to 3-Bromo-5-(1,1-difluoroethyl)pyridine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated building blocks highly sought after.[1] Among these, 3-Bromo-5-(1,1-difluoroethyl)pyridine has emerged as a valuable intermediate. This guide provides a comprehensive overview of its structure, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative featuring a bromine atom at the C3 position and a 1,1-difluoroethyl group at the C5 position. This specific arrangement of functional groups offers a versatile platform for synthetic elaboration.

Chemical Structure and Identifiers

The structural representation and key identifiers of the molecule are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1108724-32-8 | [2][3] |

| Molecular Formula | C₇H₆BrF₂N | [4] |

| Molecular Weight | 222.03 g/mol | [3] |

| SMILES Code | CC(C1=CC(=CN=C1)Br)(F)F | [4] |

| InChI Key | WHDYQJPECGZSLP-UHFFFAOYSA-N | [4] |

Physicochemical Data (Predicted)

While extensive experimental data is not publicly available, computational models provide valuable predictions for its physicochemical properties.

| Property | Predicted Value | Source |

| XlogP | 2.4 | [4] |

| Monoisotopic Mass | 220.96516 Da | [4] |

These predicted values suggest moderate lipophilicity, a key parameter influencing a molecule's pharmacokinetic profile.

Spectroscopic Characterization

The primary method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. A proton NMR (¹H NMR) spectrum is available for this compound, which would be critical for verifying its identity after synthesis.[5] Key expected signals would include resonances for the methyl group (a triplet due to coupling with the two fluorine atoms), and distinct aromatic protons on the pyridine ring. Further confirmation would be achieved through ¹³C and ¹⁹F NMR spectroscopy.

Synthesis of this compound

The synthesis of this key intermediate is not widely documented in peer-reviewed literature but can be reliably achieved through a logical, multi-step sequence starting from commercially available materials. The most plausible and field-proven approach involves the deoxyfluorination of a ketone precursor.

Synthetic Pathway Overview

The synthetic strategy hinges on the conversion of an acetyl group to a 1,1-difluoroethyl group. This transformation is a powerful tool in medicinal chemistry for introducing a stable, lipophilic, and metabolically robust moiety.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Deoxyfluorination of 3-Acetyl-5-bromopyridine

This protocol is based on established methodologies for the deoxyfluorination of aryl ketones using diethylaminosulfur trifluoride (DAST).[6][7] Causality: DAST is chosen for its efficacy in converting ketones to geminal difluorides under relatively mild conditions. It functions by activating the carbonyl oxygen, which is subsequently displaced by fluoride ions delivered by the reagent itself.[6][7]

Self-Validation: The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon) to prevent the rapid decomposition of DAST by moisture. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

Materials:

-

3-Acetyl-5-bromopyridine

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert atmosphere apparatus (Nitrogen or Argon)

Procedure:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-acetyl-5-bromopyridine (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: The initial phase of the reaction is highly exothermic, and low temperature is critical to prevent uncontrolled side reactions and degradation of the DAST reagent.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (approx. 1.5 - 2.0 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise. Caution: This quenching process is highly exothermic and releases gas. Ensure adequate ventilation and slow addition.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Reactivity and Synthetic Utility

The true value of this compound lies in its capacity to serve as a versatile building block. The bromine atom at the C3 position is a prime handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the difluoroethyl group, makes the C-Br bond highly susceptible to oxidative addition by palladium(0) catalysts. This reactivity is the foundation for its use in key transformations.

Caption: Key cross-coupling reactions utilizing the title compound.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromopyridine with various aryl or heteroaryl boronic acids or esters. This is a robust and widely used method for constructing biaryl scaffolds, which are prevalent in many pharmaceutical agents.

-

Buchwald-Hartwig Amination: This powerful transformation allows for the synthesis of C-N bonds by coupling the bromopyridine with a wide range of primary or secondary amines.[8] This reaction is indispensable for accessing arylamine and heteroarylamine structures, which are critical pharmacophores.

The presence of the 1,1-difluoroethyl group is generally well-tolerated under these reaction conditions, making this building block a reliable component in complex synthetic sequences.

Applications in Drug Discovery

The pyridine moiety is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[9] The incorporation of a 1,1-difluoroethyl group serves several strategic purposes:

-

Metabolic Blocker: The gem-difluoro motif can block potential sites of oxidative metabolism (e.g., benzylic positions), thereby increasing the metabolic stability and half-life of a drug candidate.

-

Lipophilicity Modulation: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Conformational Control: The steric and electronic properties of the difluoroethyl group can influence the conformation of the molecule, potentially locking it into a bioactive conformation for improved target binding.

-

pKa Modification: The electron-withdrawing nature of the difluoroethyl group can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing solubility, off-target activity, and pharmacokinetic properties.

While specific drug candidates originating from this compound are not extensively disclosed in public literature, its structural motifs are highly relevant to targets such as kinases, GPCRs, and ion channels, where substituted pyridine cores are frequently employed.

Conclusion

This compound represents a strategically designed building block for modern drug discovery. Its synthesis, while requiring careful handling of fluorinating agents, is achievable through established chemical transformations. The true power of this intermediate is realized in its application in palladium-catalyzed cross-coupling reactions, which provide a reliable and versatile entry point to a vast chemical space of novel, fluorinated pyridine derivatives. For researchers and drug development professionals, understanding the synthesis and reactivity of this compound is key to unlocking its potential in the creation of next-generation therapeutics with improved pharmacological profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 3-Bromo-5-(1,1-difluoro-ethyl)-pyridine | 1108724-32-8 [chemicalbook.com]

- 4. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]

- 5. 3-Bromo-5-(1,1-difluoro-ethyl)-pyridine(1108724-32-8) 1H NMR spectrum [chemicalbook.com]

- 6. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DAST - Enamine [enamine.net]

- 8. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 9. sarchemlabs.com [sarchemlabs.com]

An In-depth Technical Guide on the Safety and Handling of 3-Bromo-5-(1,1-difluoroethyl)pyridine

Introduction: Navigating the Chemistry of a Novel Building Block

3-Bromo-5-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative that serves as a critical structural motif in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing difluoroethyl group and the strategically placed bromine atom, make it a valuable precursor for complex molecular architectures, particularly in the synthesis of agrochemicals and pharmaceutical agents. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities.

However, the very features that make this compound chemically interesting also necessitate a rigorous and informed approach to its handling. The presence of multiple halogens on a pyridine ring suggests potential for significant biological activity and, consequently, toxicity. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to handle this compound safely. The protocols herein are synthesized from safety data for closely related structural analogs and established principles of laboratory safety for handling potent, research-grade chemical compounds.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. While specific toxicological data for this compound is not extensively published, data from close structural analogs, such as 3-bromo-5-(difluoromethyl)-2-fluoropyridine and 3-bromo-5-(trifluoromethyl)pyridine, provide a strong basis for a conservative risk assessment. These analogs are classified as highly toxic.[1][2]

1.1 GHS Classification and Hazard Statements

Based on analogous compounds, this compound should be treated as a substance with high acute toxicity.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 2/3) | Skull and Crossbones | Danger | H300/H301: Fatal or Toxic if swallowed.[1][2] |

| Acute Toxicity, Dermal (Category 3) | Skull and Crossbones | Danger | H311: Toxic in contact with skin.[1] |

| Acute Toxicity, Inhalation (Category 3) | Skull and Crossbones | Danger | H331: Toxic if inhaled.[1] |

| Skin Corrosion/Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Irritation (Category 2A) | Exclamation Mark | Warning | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Exclamation Mark | Warning | H335: May cause respiratory irritation.[2] |

1.2 Causality of Hazards

The anticipated toxicity is rooted in its molecular structure. Halogenated aromatic compounds can interfere with biological processes, and pyridine derivatives are known to be metabolized in the liver, sometimes to toxic byproducts.[3] The difluoroethyl group increases lipophilicity, potentially enhancing cell membrane penetration and bioavailability. Therefore, exposure via any route—ingestion, skin contact, or inhalation—must be rigorously prevented.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, starting with engineering controls and supplemented by meticulous use of PPE.

2.1 Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[4] This is non-negotiable and serves as the primary defense against inhalation of toxic vapors or aerosols.

-

Ventilation: The laboratory should be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.

-

Safety Stations: Easily accessible and regularly tested safety showers and eyewash stations are mandatory in any area where the compound is handled.[1][5]

2.2 Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is essential not as a substitute for engineering controls, but as a crucial final barrier.[6]

| Protection Type | Specific Requirements | Rationale and Standards |

| Eye and Face | Tightly fitting chemical safety goggles with side shields. A face shield should be worn over goggles during procedures with a high splash risk. | Protects against splashes and vapors that can cause serious eye irritation or damage.[2][7] Must conform to EN 166 (EU) or NIOSH (US) standards.[4][8] |

| Hand | Compatible chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended. | Prevents dermal absorption, which is a significant route of toxic exposure.[1] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9] |

| Body | A flame-retardant laboratory coat, fully fastened. For larger quantities, a chemical-resistant apron should be worn over the lab coat. | Protects against skin contact from spills and splashes.[7] |

| Respiratory | Not required if all work is performed within a certified fume hood. If a fume hood is unavailable or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][10] | Prevents inhalation of toxic vapors. A respiratory protection program compliant with OSHA 29 CFR 1910.134 must be in place if respirators are used.[4] |

| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[8] |

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk during routine laboratory operations.

3.1 Preparation and Handling Workflow

The following diagram illustrates the mandatory workflow for safely handling this compound.

Caption: Workflow for handling this compound.

3.2 Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Container: Store in the original, tightly sealed container.[1]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic substances.[1][4] Store locked up.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[11] Avoid sources of ignition as related compounds can be combustible.[12]

Section 4: Emergency and Accidental Release Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

4.1 First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

4.2 Spill and Leak Response

A calm and systematic response to a spill is critical for safety.

Caption: Flowchart for responding to a chemical spill.

-

Containment: Prevent the spill from spreading or entering drains.[1]

-

Cleanup: Use an inert absorbent material like vermiculite or sand. Use non-sparking tools for collection.[5]

-

Ventilation: Ensure the area is well-ventilated after cleanup is complete.[5]

4.3 Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[9][12]

-

Hazards: In a fire, poisonous gases such as nitrogen oxides and hydrogen halides may be produced.[11][12]

-

Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][12]

Section 5: Waste Disposal

Disposal of this compound and its contaminated materials must be handled with the same level of care as its use.

-

Classification: This material must be disposed of as hazardous waste.

-

Procedure: Collect all waste, including contaminated consumables and rinse aid, in a designated, properly labeled, and sealed container.[14]

-

Service: Arrange for disposal through a licensed professional waste disposal service.[4][9] Do not dispose of down the drain or in general waste.[1][14] Empty containers should be treated as unused product.[4]

References

- 1. enamine.enamine.net [enamine.enamine.net]

- 2. 3-溴-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nj.gov [nj.gov]

- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. capotchem.com [capotchem.com]

- 10. americanchemistry.com [americanchemistry.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Introduction of Difluoroethyl Moieties: A Technical Guide for Organic Synthesis

Abstract

The 2,2-difluoroethyl group has emerged as a critical structural motif in modern medicinal chemistry and drug development. Its unique properties as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for alcohol, thiol, and ether functionalities offer significant advantages in modulating the physicochemical and pharmacological profiles of bioactive molecules.[1][2] This in-depth technical guide provides a comprehensive overview of the state-of-the-art synthetic methodologies for the introduction of difluoroethyl moieties. We will delve into the core strategies of radical, nucleophilic, and electrophilic difluoroethylation, elucidating the mechanistic underpinnings and causality behind experimental choices. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to empower the strategic incorporation of this vital fluorinated group.

The Rising Prominence of the Difluoroethyl Group in Drug Discovery

The deliberate incorporation of fluorine into organic molecules is a well-established strategy to enhance their pharmacological properties.[1] The 2,2-difluoroethyl moiety (–CH₂CF₂H), in particular, has garnered significant attention due to its distinct electronic and steric attributes. The two electron-withdrawing fluorine atoms increase the acidity of the C-H proton, enabling it to act as a lipophilic hydrogen bond donor, a feature not commonly observed in alkyl groups.[2][3] This capability can lead to enhanced binding affinity and selectivity for biological targets.

Furthermore, the robust nature of the C-F bond imparts increased metabolic stability, protecting the molecule from enzymatic degradation and potentially prolonging its in-vivo half-life.[1] This often translates to improved pharmacokinetic profiles, allowing for reduced dosage frequency and a better therapeutic window.[1] The 2,2-difluoroethyl group is also recognized as a stable bioisostere for functionalities like alcohols, thiols, and ethers, allowing for subtle structural modifications that can overcome metabolic liabilities while retaining or improving biological activity.[2]

Synthetic Strategies for the Introduction of Difluoroethyl Moieties

The direct incorporation of the difluoroethyl group presents unique challenges that have spurred the development of a diverse array of synthetic methodologies. These can be broadly categorized into radical, nucleophilic, and electrophilic approaches, each with its own set of advantages and substrate scope.

Radical Difluoroethylation: Harnessing the Power of Open-Shell Intermediates

Radical-mediated reactions have proven to be a powerful tool for the formation of C-C and C-heteroatom bonds, and difluoroethylation is no exception. These methods often proceed under mild conditions and exhibit excellent functional group tolerance.

A pioneering example in this domain is the use of sodium difluoroethylsulfinate (DFES-Na) as a precursor to the difluoroethyl radical.[4][5] In a seminal work by Baran and coworkers, DFES-Na, in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP), was shown to effectively difluoroethylate a wide range of heterocycles.[4][5] The reaction is particularly noteworthy for its operational simplicity, as it can be performed open to air and in the presence of water.[6] The addition of additives like ZnCl₂ and p-toluenesulfonic acid was found to be crucial for achieving high yields in many cases.[4][6]

The proposed mechanism involves the oxidation of DFES-Na to a sulfonyl radical, which then extrudes SO₂ to generate the key difluoroethyl radical. This radical intermediate can then engage in a Minisci-type reaction with protonated heterocycles to afford the desired products.

Diagram 1: Proposed Mechanism for Radical Difluoroethylation of Heterocycles with DFES-Na

Caption: Generation of the difluoroethyl radical from DFES-Na and subsequent reaction with a protonated heterocycle.

Nucleophilic Difluoroethylation: The Umpoled Approach

While radical methods are powerful, nucleophilic difluoroethylation provides a complementary strategy, particularly for reactions with electrophilic partners such as aldehydes, imines, and alkyl halides.

A notable reagent in this class is the fluorinated phosphonium salt, (Ph₃P⁺CF₂CH₃)BF₄⁻, which has been demonstrated to act as a nucleophilic 1,1-difluoroethylating agent.[7][8] This salt can be readily prepared and, upon treatment with a suitable base, generates a phosphorus ylide that can engage in Wittig-type reactions with carbonyl compounds or undergo conjugate addition. The reaction scope is particularly good for aryl aldehydes, while imines show moderate reactivity.[8]

Another approach involves the in-situ generation of organozinc reagents of the type MeCF₂ZnX. These can be formed by the reaction of a difluorocarbene with an organozinc species and subsequently used in copper-catalyzed allylation reactions.[5]

Diagram 2: Workflow for Nucleophilic Difluoroethylation of Aldehydes

Caption: Generation of a phosphorus ylide and its reaction with an aldehyde to afford a difluoroethylated alcohol.

Electrophilic Difluoroethylation: Targeting Nucleophilic Centers

Electrophilic difluoroethylation strategies are designed for the functionalization of nucleophiles such as thiols, amines, and alcohols. The development of reagents capable of delivering an electrophilic "CH₂CF₂H⁺" synthon has been a significant area of research.

Hypervalent iodine reagents have recently emerged as powerful tools for this purpose. For instance, (2,2-difluoro-ethyl)(aryl)iodonium triflates can effectively difluoroethylate a wide range of sulfur, nitrogen, and oxygen nucleophiles.[2][3][9][10] These reactions often proceed under mild conditions and exhibit broad functional group tolerance, making them suitable for late-stage functionalization of complex molecules, including pharmaceuticals like Captopril and Normorphine.[3][9] The mechanism is proposed to proceed via a ligand coupling pathway rather than a direct Sₙ2-type displacement.[2]

Another strategy involves the use of 1,1-difluoroethyl chloride (CH₃CF₂Cl), an inexpensive and abundant industrial raw material, in transition-metal-catalyzed cross-coupling reactions. Nickel-catalyzed 1,1-difluoroethylation of arylboronic acids with CH₃CF₂Cl has been successfully developed, providing a practical route to (1,1-difluoroethyl)arenes.[11]

Table 1: Comparison of Difluoroethylation Strategies

| Strategy | Reagent/Catalyst System | Substrate Scope | Key Advantages |

| Radical | DFES-Na / TBHP | Heterocycles, Michael acceptors, thiols[4] | Operational simplicity, mild conditions, functional group tolerance |

| Nucleophilic | (Ph₃P⁺CF₂CH₃)BF₄⁻ / Base | Aldehydes, imines[7][8] | Good for carbonyl compounds, complementary to other methods |

| Electrophilic | (2,2-difluoro-ethyl)(aryl)iodonium triflate | Thiols, amines, alcohols[2][3][9] | Mild conditions, suitable for late-stage functionalization |

| Electrophilic | CH₃CF₂Cl / Ni-catalyst | Arylboronic acids[11] | Utilizes inexpensive starting material, good for arenes |

Experimental Protocols: A Practical Guide

To provide actionable insights, this section details representative experimental protocols for the key difluoroethylation methodologies discussed.

Protocol: Radical Difluoroethylation of a Heterocycle using DFES-Na

This protocol is adapted from the work of Baran and coworkers for the direct difluoroethylation of heterocycles.[4][6]

Materials:

-

Heterocyclic substrate (e.g., caffeine)

-

Sodium difluoroethylsulfinate (DFES-Na)

-

Zinc chloride (ZnCl₂)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

-

Acetonitrile (MeCN)

-

Water (H₂O)

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 mmol), DFES-Na (2.0 mmol), ZnCl₂ (1.0 mmol), and TsOH·H₂O (1.0 mmol).

-

Add MeCN (5 mL) and H₂O (5 mL) to the vessel.

-

Stir the mixture vigorously at room temperature.

-

Add TBHP (4.0 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired difluoroethylated heterocycle.

Protocol: Electrophilic Difluoroethylation of a Thiol using a Hypervalent Iodine Reagent

This protocol is based on the methodology for the difluoroethylation of heteroatom nucleophiles.[2][9][10]

Materials:

-

Thiol substrate

-

1,1-difluoro-2-iodoethane

-

Anisole

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (DCM)

Procedure:

-

In-situ generation of the iodonium salt: In a dry reaction vessel under an inert atmosphere, dissolve 1,1-difluoro-2-iodoethane (1.2 mmol) and anisole (1.0 mmol) in DCM (5 mL).

-

Cool the solution to 0 °C and add mCPBA (1.1 mmol) portionwise.

-

Add TfOH (1.0 mmol) dropwise and stir the mixture at 0 °C for 1 hour to generate the (2,2-difluoro-ethyl)(4-methoxyphenyl)iodonium triflate reagent in situ.

-

Difluoroethylation: To the freshly prepared reagent solution at 0 °C, add the thiol substrate (0.8 mmol).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NaHCO₃ and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired 2,2-difluoroethylated thioether.

Asymmetric Synthesis of Difluoroethylated Compounds

The construction of stereogenic centers bearing a difluoroethyl group is of significant interest, particularly for the development of chiral drugs. Asymmetric methodologies for difluoroalkylation are emerging as a key area of research. These approaches often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

For example, catalytic asymmetric aldol and Mannich reactions using in-situ generated α,α-difluoroenol species have been developed.[12] This strategy employs a relay catalysis system, combining a dirhodium complex to generate the difluoroenol intermediate from a trifluoromethyl diazo compound, and a chiral organocatalyst (such as a quinine-derived urea or a chiral phosphoric acid) to control the enantioselectivity of the subsequent C-C bond formation.[12]

Another strategy involves the asymmetric hydrogenation of olefins containing a difluoromethyl or related fluorinated group using chiral transition metal catalysts.[13] The design of effective chiral ligands is crucial for achieving high enantioselectivity in these transformations.

These advanced methods provide access to enantioenriched building blocks that are invaluable for the synthesis of complex, chiral difluoroethyl-containing molecules.

Conclusion and Future Outlook

The introduction of difluoroethyl moieties has become an indispensable tool in the arsenal of the modern organic and medicinal chemist. The diverse array of synthetic methods, spanning radical, nucleophilic, and electrophilic strategies, provides a robust platform for the incorporation of this valuable functional group into a wide range of molecular scaffolds. The development of operationally simple, scalable, and cost-effective protocols, such as those utilizing DFES-Na or CH₃CF₂Cl, has significantly broadened the accessibility of difluoroethylated compounds.

Future research in this field will likely focus on several key areas. The continued development of novel and more efficient difluoroethylating reagents with improved safety and environmental profiles is paramount. Expanding the scope of asymmetric difluoroethylation to encompass a wider range of substrate classes and reaction types will be critical for the synthesis of complex chiral molecules. Furthermore, the application of modern synthetic technologies, such as photoredox catalysis and electrochemistry, holds immense promise for discovering new and milder pathways for difluoroethylation. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, the strategic introduction of the difluoroethyl group will undoubtedly continue to play a pivotal role in the design and discovery of next-generation pharmaceuticals and agrochemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Recent Advances for the Direct Introduction of the CF2Me Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct C−H Difluoroalkylation of Heterocycles - ChemistryViews [chemistryviews.org]

- 7. Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-(1,1-difluoroethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] Among the various fluorinated heterocycles, pyridine derivatives have emerged as particularly valuable building blocks in the pharmaceutical industry.[1][2][5] This guide focuses on a specific and increasingly important member of this class: 3-Bromo-5-(1,1-difluoroethyl)pyridine .

This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a detailed overview of the synthesis, chemical properties, reactivity, and, most importantly, the applications of this compound as a key intermediate in the creation of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective use in synthesis and drug discovery.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1108724-32-8 | [6][7] |

| Molecular Formula | C₇H₆BrF₂N | [8] |

| Molecular Weight | 222.03 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | - |

| Predicted XlogP | 2.4 | [8] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | - |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and a characteristic triplet for the methyl group of the difluoroethyl moiety due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine ring, with the carbon bearing the bromine atom and the difluoroethyl group being significantly influenced. The carbon of the CF₂ group will appear as a triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this molecule and will exhibit a singlet corresponding to the two equivalent fluorine atoms of the difluoroethyl group.

Synthesis of this compound: A Plausible Multi-step Approach

Part 1: Synthesis of 3-(1,1-difluoroethyl)pyridine

The introduction of a difluoroalkyl group onto a pyridine ring is a key transformation. Recent advancements have provided several methods to achieve this.[9][10][11][12] A practical approach involves the reaction of a pyridine precursor with a suitable difluoroethylating agent.

Experimental Protocol: Synthesis of 3-(1,1-difluoroethyl)pyridine (Proposed)

-

Reaction Setup: To a dry, inert-atmosphere flask, add 3-acetylpyridine (1.0 eq) and a suitable solvent such as dichloromethane (DCM).

-

Fluorination: Cool the solution to -78 °C and slowly add a fluorinating agent like diethylaminosulfur trifluoride (DAST) or a related modern fluorinating reagent (e.g., Deoxo-Fluor®) (2.5 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(1,1-difluoroethyl)pyridine.

Causality behind Experimental Choices: The choice of a fluorinating agent like DAST is based on its known ability to convert ketones to geminal difluorides. The low temperature is crucial to control the reactivity of the fluorinating agent and minimize side reactions. An aqueous basic quench is necessary to neutralize the acidic byproducts of the reaction.

Part 2: Bromination of 3-(1,1-difluoroethyl)pyridine

The subsequent step involves the selective bromination of the pyridine ring at the 5-position. The electron-withdrawing nature of the 1,1-difluoroethyl group will direct the electrophilic aromatic substitution to the meta position.

Experimental Protocol: Synthesis of this compound (Proposed)

-

Reaction Setup: In a reaction vessel, dissolve 3-(1,1-difluoroethyl)pyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or oleum.

-

Brominating Agent: Slowly add a brominating agent like N-bromosuccinimide (NBS) or bromine (1.1 eq) while maintaining the temperature between 0-25 °C.[13]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the reaction by GC-MS or LC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

-

Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by vacuum distillation or column chromatography.

Causality behind Experimental Choices: The use of a strong acid like sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution but directing the incoming electrophile to the meta-position (C-5). NBS is often preferred over liquid bromine for its ease of handling and selectivity.

Reactivity and Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 3-position of the pyridine ring provides a versatile handle for further synthetic transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[14][15][16][17][18] This reaction allows for the formation of a carbon-carbon bond between the pyridine core and a wide variety of aryl or heteroaryl boronic acids, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

General Protocol for Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a more advanced catalyst system like a Buchwald palladacycle precatalyst with a suitable phosphine ligand (e.g., XPhos or SPhos), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq).[14][18]

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, DMF, or toluene, and water (e.g., 4:1 ratio).[14] Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heating: Heat the reaction mixture to 80-120 °C for 2-24 hours. Microwave irradiation can often significantly reduce the reaction time.[14]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization.

Applications in Drug Discovery: A Key Building Block for Bioactive Molecules

The this compound scaffold is of significant interest to medicinal chemists due to the favorable properties conferred by the difluoroethyl group. The introduction of this moiety can enhance metabolic stability by blocking potential sites of oxidation, and it can also modulate the pKa of the pyridine nitrogen, which can be crucial for optimizing drug-target interactions and pharmacokinetic properties.[1][3][4][5]

While specific drugs containing the this compound moiety are not yet on the market, this building block and closely related structures are featured in numerous patents for the development of novel therapeutic agents across various disease areas. Its utility lies in its ability to serve as a key intermediate for the synthesis of more complex molecules with potential biological activity.

The pyridine ring itself is a common motif in many FDA-approved drugs, and the ability to introduce a difluoroethyl group offers a powerful strategy to fine-tune the properties of new drug candidates.[1][3][5]

Pharmacokinetic and Metabolic Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its success. The incorporation of fluorine, particularly in the form of a difluoroethyl group, can have several beneficial effects:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug and reduce the formation of potentially toxic metabolites.[1][3][4][19] The difluoroethyl group can act as a "metabolic shield," protecting adjacent positions on the molecule from oxidative metabolism.

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. However, the effect is nuanced and depends on the overall molecular context.

-

pKa Modulation: The electron-withdrawing nature of the difluoroethyl group lowers the pKa of the pyridine nitrogen, making it less basic. This can be advantageous in preventing off-target interactions and improving oral bioavailability.

While specific data for this compound is limited, studies on related fluorinated pyridines have consistently demonstrated these beneficial effects on pharmacokinetic parameters.[1][3][5]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through a logical sequence of fluorination and bromination reactions. The presence of the bromine atom allows for facile derivatization via Suzuki-Miyaura coupling, enabling the rapid exploration of chemical space. The key advantage of this scaffold lies in the favorable pharmacokinetic properties conferred by the difluoroethyl group, including enhanced metabolic stability and modulated basicity. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of pharmaceutical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. 1108724-32-8|this compound|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound (C7H6BrF2N) [pubchemlite.lcsb.uni.lu]

- 9. New method for introducing fluorinated components into molecules - Chemists have developed a synthesis method for the site-selective integration of the biologically relevant difluoromethyl group into pyridines [chemeurope.com]

- 10. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 11. researchgate.net [researchgate.net]

- 12. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patents.justia.com [patents.justia.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. books.rsc.org [books.rsc.org]

- 19. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-Bromo-5-(1,1-difluoroethyl)pyridine: A Technical Guide

Introduction

3-Bromo-5-(1,1-difluoroethyl)pyridine is a halogenated pyridine derivative of increasing interest to researchers in medicinal chemistry and materials science. The unique combination of a bromo-substituted pyridine ring and a difluoroethyl group imparts specific electronic and steric properties that are valuable in the design of novel pharmaceuticals and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent research.

This technical guide provides a consolidated overview of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The information herein is intended to serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this compound.

Molecular Structure and Atom Numbering

For clarity in the interpretation of spectroscopic data, the following IUPAC-recommended numbering scheme for the pyridine ring and the ethyl substituent will be utilized throughout this guide.

Caption: IUPAC numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Data:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~8.8 | Doublet of Doublets (dd) | ~2.0, 0.8 | H-2 |

| 2 | ~8.2 | Triplet (t) | ~2.0 | H-4 |

| 3 | ~8.6 | Doublet of Doublets (dd) | ~2.0, 0.8 | H-6 |

| 4 | ~2.1 | Triplet (t) | ~18.8 | -CH₃ |

Note: The specific chemical shifts and coupling constants are estimations based on typical values for similar structures and the available spectrum from ChemicalBook.[1]

Interpretation:

-

Aromatic Region (δ 8.0-9.0 ppm): The downfield region of the spectrum is characteristic of protons on an electron-deficient pyridine ring.

-

The signals for H-2, H-4, and H-6 are expected in this region.

-

H-2 and H-6: These protons are adjacent to the nitrogen atom and are therefore the most deshielded. They are expected to appear as doublets of doublets due to coupling with H-4 and each other (meta-coupling).

-

H-4: This proton is situated between two carbon atoms and will appear as a triplet due to coupling with both H-2 and H-6.

-

-

Aliphatic Region (δ 2.0-2.5 ppm):

-

The upfield triplet corresponds to the three protons of the methyl group (-CH₃) of the difluoroethyl substituent.

-

The triplet multiplicity arises from the coupling with the two adjacent fluorine atoms (³JHF), which is a characteristic feature for a -CF₂-CH₃ moiety.

-

Caption: Correlation of protons in this compound to their expected ¹H NMR signals.

¹³C NMR Spectroscopy

Expected Resonances:

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-2 | 150-155 | Singlet |

| C-3 | 120-125 | Singlet |

| C-4 | 140-145 | Singlet |

| C-5 | 135-140 | Triplet (²JCF) |

| C-6 | 150-155 | Singlet |

| C-7 (-CF₂-) | 120-130 | Triplet (¹JCF) |

| C-8 (-CH₃) | 20-25 | Triplet (²JCF) |

Interpretation of Expected Spectrum:

-

Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the bromine atom (C-3) will be significantly influenced by the halogen's electronegativity and anisotropic effects.

-

Difluoroethyl Group Carbons:

-

The quaternary carbon of the difluoroethyl group (C-7) will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF).

-

The methyl carbon (C-8) will also appear as a triplet due to the two-bond coupling to the fluorine atoms (²JCF), but with a smaller coupling constant than C-7.

-

¹⁹F NMR Spectroscopy

Expected Spectrum:

A single resonance is expected for the two equivalent fluorine atoms of the -CF₂- group. This signal would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group (³JFH). The chemical shift would be in the typical range for alkyl difluorides.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is available from PubChemLite.[2]

Predicted Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.97244 |

| [M+Na]⁺ | 243.95438 |

| [M-H]⁻ | 219.95788 |

M = C₇H₆BrF₂N

Interpretation:

-

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

-

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Caption: A generalized workflow for the mass spectrometric analysis of the target compound.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. As specific experimental data is limited, a general procedure for each technique is provided below.

General NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe for the specific solvent.

-

Set the appropriate spectral width and acquisition time for each nucleus (¹H, ¹³C, ¹⁹F).

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Processing:

-